molecular formula C12H17N3 B2395111 N'-phenylpiperidine-1-carboximidamide CAS No. 65069-94-5

N'-phenylpiperidine-1-carboximidamide

Cat. No.: B2395111
CAS No.: 65069-94-5
M. Wt: 203.289
InChI Key: TZEFIKHIRATNEI-UHFFFAOYSA-N
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Description

N'-phenylpiperidine-1-carboximidamide (CAS 65069-94-5) is an organic compound with the molecular formula C 12 H 17 N 3 and a molecular weight of 203.28 g/mol [ ]. This chemical features a piperidine ring linked to a phenyl group via a carboximidamide bridge, a structure of significant interest in medicinal chemistry research. Compounds based on the phenylpiperidine scaffold are extensively studied for their interactions with the central nervous system [ ]. Specifically, phenylpiperidine derivatives are a recognized class of chemicals with important roles in medicine, particularly in the research and development of analgesics for pain management [ ]. The structural motif of N-phenylpiperidine carboxamide has been identified as a key component in the design of novel potent analgesics, as it can be modified to explore structure-activity relationships and receptor selectivity [ ]. This makes this compound a valuable building block or intermediate for researchers working on the synthesis of new chemical entities targeting neurological pathways. Predicted physical and chemical properties include a boiling point of 299.1±23.0 °C, a density of 1.12±0.1 g/cm³, and a pKa of 11.99±0.20 [ ][ ]. The product is offered with a minimum purity of 95% and should be stored long-term in a cool, dry place [ ]. Intended Use and Handling: This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for diagnostic or therapeutic uses, nor for use in foods, drugs, cosmetics, or household products [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-phenylpiperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c13-12(15-9-5-2-6-10-15)14-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEFIKHIRATNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=NC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65069-94-5
Record name N'-phenylpiperidine-1-carboximidamide
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Synthetic Methodologies and Chemical Transformations

Approaches to N'-phenylpiperidine-1-carboximidamide Synthesis and Analogues

The construction of the this compound scaffold can be achieved through various synthetic routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability. Key strategies include direct reactions with carbodiimides and the use of pre-activated guanylating agents.

The formation of guanidines can often be accomplished without the need for a metal or acid catalyst, relying on the inherent reactivity of the precursors. This approach is advantageous for its simplicity and reduced risk of contamination from residual catalysts.

A direct and atom-economical method for synthesizing N,N',N''-trisubstituted guanidines is the reaction between a secondary amine and a carbodiimide (B86325). rsc.org In the context of this compound, this involves the nucleophilic addition of piperidine (B6355638) (a cyclic secondary amine) to a phenyl-substituted carbodiimide, such as N,N'-diphenylcarbodiimide or a related aromatic variant.

The reaction mechanism proceeds through the attack of the nitrogen atom of piperidine on the central carbon atom of the carbodiimide. This forms a highly basic guanidine (B92328) product. While some guanylation reactions employing carbodiimides are catalyzed by metal complexes like those of titanium, yttrium, or samarium, the high nucleophilicity of piperidine can facilitate the reaction under catalyst-free conditions, often requiring only thermal input. rsc.orgacs.org The reaction scope for catalyst-free methods can be broad, with various secondary amines, including cyclic ones, demonstrating high reactivity. bohrium.com

Table 1: Catalyst-Free Synthesis of Guanidines from Amines and Carbodiimides

Amine Substrate Carbodiimide Conditions Product Type Reference
Secondary Amines Aromatic Carbodiimides Thermal, Solvent N,N',N''-Trisubstituted Guanidines rsc.orgbohrium.com
Piperidine N,N'-Diphenylcarbodiimide Room Temp. to 110 °C, Toluene N,N'-Diphenylpiperidine-1-carboximidamide rsc.org
Primary Aromatic Amines N,N'-Diisopropylcarbodiimide Ti-imido complex catalyst, RT Trisubstituted Guanidines acs.org

This table presents generalized conditions and representative examples for the synthesis of guanidines via carbodiimide routes.

Alternative strategies for forming the guanidine moiety involve the use of guanylating agents that are pre-activated to readily react with amines. These reagents offer excellent control over the reaction and are suitable for a wide range of substrates.

A widely used and effective reagent for the guanylation of primary and secondary amines is 1H-pyrazole-1-carboxamidine hydrochloride. ntnu.notandfonline.com This reagent provides a stable and reactive source for the amidinium group, transferring it to a nucleophilic amine. researchgate.net The synthesis of this compound would proceed by reacting an N-phenyl-substituted amine with the pyrazole (B372694) reagent, or conversely, by reacting piperidine with an N-phenyl-substituted guanylating agent. The more common route involves the guanylation of a primary amine.

The reaction typically involves the amine, the pyrazole-1-carboxamidine salt, and a base in an appropriate solvent like dimethylformamide (DMF) or acetonitrile (B52724). tandfonline.com However, studies have shown that for many amines, the reaction can proceed efficiently at reflux in acetonitrile without the need for a base, which simplifies the work-up procedure as removal of high-boiling solvents and bases can be challenging. ntnu.notandfonline.com The by-product of this reaction is pyrazole, which is generally easy to remove. ntnu.no This method is valued for its mild conditions and good yields. researchgate.net

Table 2: Guanylation of Amines using 1H-Pyrazole-1-carboxamidine Hydrochloride

Amine Substrate Reagent Typical Conditions Key Advantages Reference
Primary Aliphatic Amines 1H-Pyrazole-1-carboxamidine HCl MeCN, reflux, 2-3 hours Base-free, simple work-up, high purity ntnu.notandfonline.com
Primary/Secondary Amines 1H-Pyrazole-1-carboxamidine HCl Base (e.g., TEA, DIPEA), DMF Versatile, good reactivity and solubility tandfonline.comresearchgate.net

This table summarizes reaction conditions for the synthesis of guanidines using a common pyrazole-based guanylating agent.

The synthesis of guanidines inherently involves the formation of a guanidinium (B1211019) cation, especially during work-up or if the reaction is performed under acidic conditions. The guanidine group is strongly basic due to the resonance stabilization of its conjugate acid, the guanidinium ion. rsc.org

In synthesis pathways like those using 1H-pyrazole-1-carboxamidine hydrochloride, the product is often obtained as a guanidinium salt (e.g., hydrochloride salt). ntnu.notandfonline.com The reaction mechanism involves the nucleophilic amine attacking the electrophilic carbon of the guanylating agent. This addition is followed by the elimination of the leaving group (e.g., pyrazole), leading to the formation of the neutral guanidine. If an acid is present, the highly basic guanidine product is protonated to form a stable guanidinium salt. This salt formation can be advantageous for purification, as the polar salts can sometimes be isolated by precipitation and washing. ntnu.no

Strategies for Carboximidamide (Guanidine) Moiety Formation

Derivatization Strategies for this compound and Related Piperidine-Carboximidamides

Derivatization of the this compound structure can be undertaken to explore structure-activity relationships for various applications. Modifications can be targeted at the piperidine ring, the phenyl group, or the guanidine moiety itself.

Strategies for modifying the piperidine scaffold are well-documented. mdpi.com These include:

Substitution on the Piperidine Ring: Introduction of substituents on the carbon atoms of the piperidine ring can be achieved by starting with appropriately substituted piperidines. For instance, methyl-substituted pipecolinates can be synthesized via the hydrogenation of substituted pyridines, followed by potential epimerization to access different diastereoisomers. nih.gov

N-Alkylation/Arylation of the Phenyl Group: The aromatic phenyl ring can be derivatized with various substituents (e.g., methoxy (B1213986), chloro groups) before its incorporation into the final molecule. This allows for systematic modification of the electronic and steric properties of this part of the molecule.

Modification of the Guanidine Moiety: While the core guanidine is often essential for activity, the exocyclic nitrogen atoms can be further substituted. For example, methods exist for the synthesis of N,N',N''-trisubstituted guanidines, which could be adapted to add further groups to the guanidine nitrogen atoms, provided appropriate protecting group strategies are employed. rsc.orgorganic-chemistry.org

A common strategy in medicinal chemistry for related piperidine-containing compounds involves N-alkylation using reagents like 1-(3-chloropropyl)piperidine (B110583) in the presence of a base such as sodium hydride, often facilitated by a Finkelstein reaction to generate a more reactive iodo-intermediate in situ. nih.gov Such approaches could be conceptually applied to derivatize precursors to the target molecule or related analogues.

Table 3: Potential Derivatization Strategies for Piperidine-Carboximidamides

Modification Site Synthetic Strategy Potential Reagents/Methods Reference for Analogy
Piperidine Ring Use of pre-functionalized piperidines Hydrogenation of substituted pyridines nih.gov
Phenyl Ring Use of substituted anilines as starting materials Standard aromatic substitution reactions researchgate.netresearchgate.net
Guanidine Nitrogen Further substitution on N or N' N-protected S-methylisothioureas, multi-component reactions rsc.org
Piperidine Nitrogen (Analogues) N-alkylation of piperidine precursor Alkyl halides, NaH, KI nih.gov

This table outlines conceptual strategies for creating derivatives of the title compound, based on established chemical methodologies for related structures.

Modifications on the Piperidine Ring System

Modifications to the piperidine ring are a common strategy to explore the structure-activity relationship (SAR) of this compound derivatives. These modifications can influence the compound's conformation, lipophilicity, and interaction with biological targets.

One approach involves the introduction of various substituents onto the piperidine ring. These substituents can range from simple alkyl groups to more complex functional groups, altering the steric and electronic properties of the molecule. mdpi.comijnrd.org The synthesis of such derivatives can be achieved through the use of appropriately substituted piperidine starting materials. researchgate.net For instance, the introduction of a spacer between the piperidine ring and a functional group has been explored through the reductive amination of a piperidinone precursor. nih.gov

The functionalization of the piperidine ring can also be achieved through various chemical reactions on a pre-existing piperidine scaffold. researchgate.net These reactions can include alkylation, acylation, and the introduction of spirocyclic systems. mdpi.com The aim of these modifications is often to improve the pharmacological profile of the parent compound. researchgate.netnih.gov

Substitutions on the Phenyl Moiety

The phenyl ring of this compound is another key site for chemical modification. The electronic nature and position of substituents on the phenyl ring can significantly impact the compound's biological activity. nih.govnih.gov

A study on piperine-carboximidamide hybrids demonstrated the synthesis of a series of analogs with various substituents on the phenyl ring. These substitutions included chloro, fluoro, methyl, and methoxy groups at different positions (ortho, meta, and para) of the phenyl ring. nih.govsemanticscholar.org The synthesis of these derivatives was achieved by coupling piperic acid with the corresponding substituted N'-hydroxybenzenecarboximidoyl chloride. nih.gov

The biological evaluation of these compounds revealed that the nature and position of the substituent on the phenyl moiety played a crucial role in their activity. For example, the 3-chloro phenyl derivative exhibited potent inhibitory activity against the EGFR tyrosine kinase. nih.govsemanticscholar.org

Table 1: Examples of Substitutions on the Phenyl Moiety of this compound Analogs and their Biological Activity

Compound IDPhenyl SubstituentBiological TargetActivity (IC50)
VIg3-ChloroEGFR96 nM
VIf2-ChloroBRAFV600E49 nM
VIk4-FluoroBRAFV600E40 nM
VIc4-ChloroEGFR105 nM
VIi4-MethoxyEGFR112 nM

Data sourced from a study on piperine-carboximidamide hybrids. nih.govsemanticscholar.org

Introduction of Bioisosteric Replacements

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, leading to improved biological activity, selectivity, or pharmacokinetic profiles. ipinnovative.comu-tokyo.ac.jp For the this compound scaffold, several bioisosteric replacements can be envisioned.

The carboximidamide group itself can be considered a bioisostere of other functional groups. More commonly, other groups can be introduced as bioisosteric replacements for the phenyl ring or the amide-like linkage. For instance, heterocyclic rings such as pyridine, thiophene, or triazole can be used as bioisosteres for the phenyl ring. hyphadiscovery.com This can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the molecule. drughunter.com

The amide portion of the carboximidamide could be replaced with other linkers. For example, sulfonamides are known bioisosteres of amides and carboxylic acids. drughunter.com Other potential replacements include reverse amides, ureas, or stable amide isosteres like 1,2,4-oxadiazoles or 1,3,4-oxadiazoles. hyphadiscovery.comcambridgemedchemconsulting.com

Ring Expansion and Contraction Methodologies on Piperidine Scaffolds

Modification of the piperidine ring size through ring expansion or contraction represents a more profound structural change to the this compound scaffold. These transformations can lead to novel scaffolds with distinct conformational preferences and biological activities.

Methodologies for the ring contraction of piperidines to cyclopentanes have been developed, for instance, through visible light-mediated Norrish type II reactions of α-acylated piperidines. nih.gov Another approach involves the oxidative cleavage of a C(sp3)–N bond followed by intramolecular C–N bond reformation to yield a pyrrolidine (B122466) ring. nih.gov

Conversely, ring expansion of piperidine scaffolds can be achieved through various methods. One such method involves the oxidative ring opening of cyclopentenes to yield diformyl intermediates, which can then undergo a ring-closing reductive amination with a primary amine to form a piperidine ring. nih.gov While these methods are general for piperidine scaffolds, their application to the more complex this compound system would require careful consideration of the compatibility of the reaction conditions with the carboximidamide functionality. researchgate.netarkat-usa.org

Exploration of Alternative Amide and Urea (B33335) Linkers

The carboximidamide group is a key feature of the this compound scaffold. However, exploring alternative linkers can lead to compounds with different chemical and pharmacological properties. Urea and amide functionalities are common alternatives.

The synthesis of urea derivatives can be achieved through various methods, including the reaction of an amine with an isocyanate or the use of phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole (CDI). nih.gov Replacing the carboximidamide with a urea linker would result in a N-phenyl-N'-(piperidin-1-yl)urea scaffold.

Similarly, an amide linker could be incorporated, leading to N-phenylpiperidine-1-carboxamide. The properties of such a compound would differ from the parent carboximidamide in terms of basicity and hydrogen bonding capabilities. A related structure, N-phenylpiperazine-1-carboxamide, highlights the exploration of different heterocyclic cores in conjunction with the carboxamide linker. nih.gov

Advanced Synthetic Techniques Applicable to the Scaffold

N-Methylation Procedures

N-methylation is a common structural modification in medicinal chemistry that can impact a compound's potency, selectivity, and pharmacokinetic properties. In the context of this compound, methylation could occur at the piperidine nitrogen or one of the nitrogens of the carboximidamide group.

Methylation of the carboximidamide group is more complex due to the presence of two nitrogen atoms. Selective N-methylation of guanidine groups, which are structurally related to carboximidamides, has been achieved enzymatically using S-adenosyl methionine (SAM) as a methyl donor. frontiersin.org Chemical methods for the selective methylation of such groups would likely require careful protecting group strategies. The compound 4-[(methylamino)methyl]-n-phenylpiperidine-1-carboxamide (B13319765) hydrochloride provides an example of methylation at a nitrogen atom attached to the piperidine ring. chemscene.com

Boc-Deprotection Strategies

The removal of the tert-butoxycarbonyl (Boc) protecting group from a piperidine nitrogen is a critical step in the synthetic pathway towards this compound. This deprotection is almost universally accomplished under acidic conditions, which cleave the carbamate (B1207046) bond, releasing the free amine, carbon dioxide, and tert-butyl cation, which is typically scavenged. The choice of acid and reaction conditions can be tailored based on the sensitivity of other functional groups within the molecule.

Commonly employed methods involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl). A standard laboratory procedure involves treating the N-Boc protected piperidine with a solution of TFA in a chlorinated solvent like dichloromethane (B109758) (DCM). peptide.com For instance, a 50% (v/v) solution of TFA in DCM is often sufficient to achieve complete deprotection at room temperature within a short period. peptide.com

Alternatively, hydrogen chloride is a widely used reagent for Boc removal. It can be employed as a solution in an organic solvent, such as dioxane or methanol, or as a gas. One study details the deprotection of a Boc-protected piperazine (B1678402) derivative using 6N HCl, followed by basification to isolate the free amine. jgtps.com A more contemporary and solvent-free approach involves the ex situ generation of HCl gas, which can be advantageous for substrates sensitive to aqueous workups or for large-scale synthesis where solvent waste is a concern. rsc.org

In recent years, more environmentally benign methods have been developed. One such method utilizes a Brønsted acidic deep eutectic solvent (DES), composed of choline (B1196258) chloride and p-toluenesulfonic acid. This approach has been shown to efficiently deprotect N-Boc piperidine in nearly quantitative yield within 15 minutes, offering a greener alternative to traditional methods that rely on volatile and corrosive reagents. mdpi.com

Reagent(s)SolventGeneral ConditionsReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)50% (v/v) TFA/DCM, Room Temperature peptide.com
Hydrogen Chloride (HCl)- (Gas)Ex situ generation of HCl gas rsc.org
6N Hydrogen Chloride (HCl)Aqueous/OrganicDissolution in 6N HCl, followed by basic workup jgtps.com
Choline chloride/p-toluenesulfonic acidDeep Eutectic Solvent (DES)Reaction in DES medium, short reaction times mdpi.com

Amide Coupling Reactions

The formation of the carboxamide bond is a cornerstone of the synthesis of this compound, linking the piperidine-1-carboxylic acid precursor with an appropriate amine. This transformation is typically not spontaneous and requires the activation of the carboxylic acid. luxembourg-bio.comfishersci.co.uk A host of coupling reagents have been developed to facilitate this reaction, with carbodiimides being among the most common. luxembourg-bio.com

A widely used carbodiimide is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives that enhance efficiency and suppress side reactions, such as racemization. nih.govpeptide.com Common additives include 1-hydroxybenzotriazole (B26582) (HOBt) and 4-(N,N-dimethylaminopropyl)amine (DMAP). The reaction mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. taylorandfrancis.com This intermediate can then react with the amine to form the desired amide bond. The addition of HOBt can intercept the O-acylisourea to form an HOBt-ester, which is less prone to side reactions and racemization. nih.govpeptide.com DMAP can serve as an acyl transfer agent, further accelerating the reaction. nih.gov

Another effective coupling reagent is N,N'-carbonyldiimidazole (CDI). In a relevant synthesis of piperine-carboximidamide hybrids, CDI was used to activate piperic acid before the addition of an amidoxime (B1450833) to form the final product. nih.gov This method is known for its mild reaction conditions and the simple removal of byproducts.

The choice of solvent is also important, with aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile (CH3CN) being frequently employed. fishersci.co.uknih.gov The reaction conditions, including temperature and stoichiometry, are optimized to maximize the yield and purity of the resulting amide. A typical protocol involves dissolving the carboxylic acid, amine, coupling reagent, and any additives in a suitable solvent and stirring at room temperature until the reaction is complete. fishersci.co.uknih.gov

The table below outlines common reagents used for amide coupling reactions relevant to the synthesis of piperidine carboxamides.

Coupling ReagentAdditive(s)Common Solvent(s)Key FeaturesReference
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt, DMAPCH3CN, DCM, DMFWater-soluble urea byproduct, good for electron-deficient amines. nih.govpeptide.com
DCC (Dicyclohexylcarbodiimide)HOBt, DMAPDCM, THFInsoluble dicyclohexylurea byproduct, easily filtered. luxembourg-bio.compeptide.com
CDI (N,N'-Carbonyldiimidazole)None typically requiredAcetonitrile, THFByproducts are gaseous (CO2) and water-soluble (imidazole). nih.gov
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)DIPEA, TEADMFHigh efficiency, low racemization, suitable for difficult couplings. fishersci.co.uk

Structural Characterization and Conformational Analysis

Crystallographic Studies

While a specific single-crystal X-ray diffraction study for N'-phenylpiperidine-1-carboximidamide is not available in the cited literature, extensive analysis of the parent compound, piperidine-1-carboximidamide (B1295648), offers critical insights into the expected structural parameters.

Crystallographic analysis of piperidine-1-carboximidamide provides a foundational model for understanding the geometry of the N'-phenyl derivative. nih.govnih.gov The study reveals that the piperidine (B6355638) ring consistently adopts a stable chair conformation. nih.govnih.gov

The core of the molecule, the guanidine (B92328) (CN₃) unit, displays distinct bond characteristics. The bond lengths clearly indicate a localized C=N double bond and two C-N single bonds. nih.govnih.gov Specifically, the C=N bond is measured at approximately 1.3090 Å, while the C-N bonds to the amino group and the piperidine ring are longer, at 1.3640 Å and 1.3773 Å, respectively. nih.govnih.gov This demonstrates a significant difference between double and single bond character within the guanidine plane. nih.gov

The geometry around the central carbon of the guanidine group deviates slightly from an ideal trigonal-planar arrangement, with N-C-N angles of 116.82°, 119.08°, and 124.09°. nih.govnih.gov In the crystal lattice of the parent compound, molecules are interconnected by N-H⋯N hydrogen bonds, forming extensive two-dimensional networks. nih.govnih.gov

Interactive Data Table: Crystallographic Data for Piperidine-1-carboximidamide (Model Compound)

ParameterValueReference
Molecular FormulaC₆H₁₃N₃ nih.govnih.gov
Crystal SystemMonoclinic nih.gov
Piperidine ConformationChair nih.govnih.gov
C=N Bond Length1.3090 (17) Å nih.govnih.gov
C-NH₂ Bond Length1.3640 (17) Å nih.govnih.gov
C-N(piperidine) Bond Length1.3773 (16) Å nih.govnih.gov
N-C-N Angle 1116.82 (12)° nih.govnih.gov
N-C-N Angle 2119.08 (11)° nih.govnih.gov
N-C-N Angle 3124.09 (11)° nih.govnih.gov

Conformational Isomerism and Tautomerism of the Guanidine System

The guanidine functional group is well-known for its complex conformational and tautomeric possibilities, which are critical for its chemical behavior and interactions. mdpi.comresearchgate.net

Geometric isomerism, specifically E/Z isomerism, is a key feature of the guanidine moiety in this compound. researchgate.netresearchgate.net This arises from the restricted rotation around both the formal C=N double bond and, to a lesser extent, the C-N single bonds, which possess partial double-bond character due to resonance. researchgate.netnih.gov

This restricted rotation leads to different spatial arrangements of the substituents (the phenyl group and the piperidine ring) relative to the C=N bond. The isomers can be designated as E (entgegen, opposite) or Z (zusammen, together) depending on the priority of the substituents on the nitrogen and carbon atoms of the double bond. chemguide.co.uk The presence of different substituents on the three nitrogen atoms allows for multiple potential E/Z isomers, each with a unique stereochemical configuration. researchgate.net

In addition to E/Z isomerism, rotation around the C-N single bonds gives rise to different conformers, which can be described as syn or anti. This relates to the orientation of the substituents on the nitrogen atoms relative to the adjacent C=N bond. The stability of these different conformers is influenced by steric hindrance and electronic interactions between the bulky phenyl and piperidine groups. mdpi.com

Furthermore, the guanidine core can exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert, primarily through the migration of a proton. rsc.org For this compound, the imine (C=N) double bond can be located between the central carbon and any of the three nitrogen atoms. The preferred tautomer in the solid state or in solution is determined by the electronic properties of the substituents and the potential for stabilizing intramolecular or intermolecular hydrogen bonds. mdpi.comresearchgate.net The presence of both an electron-donating piperidine group and an aromatic phenyl group influences the electron density across the guanidine system, thereby affecting the relative stability of the possible tautomers. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a target protein. dovepress.com For derivatives of N'-phenylpiperidine-1-carboximidamide, docking studies are employed to understand how these molecules fit into the binding sites of various protein targets. nih.gov The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their binding energy. rsc.org The results help identify key amino acid residues that are crucial for the interaction, providing a static snapshot of the binding event.

The analysis of docking results for compounds structurally similar to this compound reveals a variety of non-covalent interactions that stabilize the ligand-protein complex. The molecule's distinct chemical features—the piperidine (B6355638) ring, the phenyl group, and the carboximidamide moiety—each contribute to the binding affinity through specific types of interactions. ontosight.ai The carboximidamide group, in particular, is recognized as essential for biological activity in related series of compounds. nih.gov

Hydrogen bonds are among the most significant interactions driving the binding of ligands to proteins. rsc.org The carboximidamide group of this compound is a potent hydrogen bond donor and acceptor. Computational studies on analogous structures show that this moiety can form hydrogen bonds with the side chains or backbone atoms of amino acid residues such as Aspartate (Asp), Glutamine (Gln), Serine (Ser), and Threonine (Thr). nih.govmdpi.com The nitrogen atoms of the piperidine ring can also act as hydrogen bond acceptors. These networks of hydrogen bonds are critical for anchoring the ligand in the correct orientation within the binding pocket.

Table 1: Potential Hydrogen Bond Interactions for this compound
Functional GroupRolePotential Interacting ResiduesReference Interaction Type
Carboximidamide (-C(=NH)NH-)Donor/AcceptorAsp, Glu, Ser, Thr, Gln, AsnAmide-residue interactions mdpi.com
Piperidine NitrogenAcceptorSer, Thr, TyrAmine-residue interactions rsc.org

The nonpolar nature of the piperidine ring and the phenyl group allows this compound to favorably interact with hydrophobic pockets within a protein's binding site. nih.gov These interactions are driven by the displacement of water molecules from the binding site, which is an entropically favorable process. The piperidine ring, typically adopting a stable chair conformation, and the attached phenyl group can fit snugly into pockets lined with nonpolar amino acid residues like Leucine (Leu), Isoleucine (Ile), Valine (Val), and Alanine (Ala). wikipedia.org

The carboximidamide moiety can be protonated under physiological conditions, acquiring a positive charge. This allows for the formation of salt bridges, which are strong non-covalent interactions combining hydrogen bonding and electrostatic attraction. nih.gov A positively charged this compound can form a salt bridge with the negatively charged side chains of acidic amino acid residues, primarily Aspartate (Asp) and Glutamate (Glu). nih.gov These interactions can significantly enhance the binding affinity and stabilize the conformation of the ligand-protein complex. nih.gov

Prediction and Analysis of Ligand-Protein Binding Site Interactions

Molecular Dynamics (MD) Simulations for Ligand-Target Systems

While molecular docking provides a static view of the binding pose, molecular dynamics (MD) simulations offer a dynamic perspective of the ligand-protein complex over time. utupub.fi MD simulations are used to assess the stability of the predicted binding mode and to observe the conformational changes in both the ligand and the protein upon binding. nih.govresearchgate.net By simulating the movements of atoms over a period, researchers can validate the interactions predicted by docking and identify other transient but important interactions. utupub.fi The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. utupub.firesearchgate.net

Table 2: Application of Molecular Dynamics Simulations
Simulation ParameterPurposeTypical Findings for Ligand-Protein Complexes
Root-Mean-Square Deviation (RMSD)Assess the stability of the complex over timeLow and stable RMSD values indicate a stable binding pose. researchgate.net
Root-Mean-Square Fluctuation (RMSF)Identify flexible regions of the proteinHelps understand conformational changes upon ligand binding. mdpi.com
Hydrogen Bond AnalysisEvaluate the persistence of hydrogen bondsIdentifies key hydrogen bonds that are maintained throughout the simulation. utupub.fi
Binding Free Energy Calculation (e.g., MM/GBSA)Estimate the binding affinityProvides a more accurate prediction of binding strength compared to docking scores alone. researchgate.net

Elucidation of Atomic-Level Allosteric Mechanisms

Detailed studies elucidating the specific atomic-level allosteric mechanisms of this compound are not extensively available in the reviewed literature. However, research on related piperidine derivatives provides a framework for how such mechanisms can be investigated. For instance, studies on other piperidine-containing molecules have demonstrated their ability to bind to allosteric sites on receptors, inducing conformational changes that modulate receptor activity. nih.gov These investigations often employ molecular dynamics simulations and free energy calculations to map the allosteric communication pathways within the protein structure upon ligand binding. While direct evidence for this compound is pending, the principles from analogous compounds suggest that its interaction with a target protein could involve binding to a site distinct from the primary (orthosteric) binding site, thereby influencing the protein's function through a network of atomic-level conformational changes. nih.gov

Analysis of Conformational Changes in Target Proteins upon Ligand Binding

The binding of a ligand to a protein is a dynamic process that often involves mutual conformational adjustments, a concept known as "induced fit". nih.gov Analysis of these conformational changes is crucial for understanding the mechanism of action and for optimizing ligand design. While specific studies detailing the conformational changes in target proteins upon binding of this compound are not prevalent, the methodologies for such analyses are well-established. Techniques like X-ray crystallography and cryo-electron microscopy, complemented by computational methods such as molecular docking and molecular dynamics simulations, are used to compare the structures of a protein in its unbound (apo) and ligand-bound (holo) states. nih.govpsu.edu These comparisons can reveal subtle to significant shifts in the protein's secondary and tertiary structure, including the reorientation of amino acid side chains in the binding pocket to accommodate the ligand. For structurally related compounds, it has been shown that ligand binding can stabilize specific protein conformations, which in turn dictates the biological response. nih.govnih.gov

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) is a powerful paradigm in medicinal chemistry that utilizes the three-dimensional structural information of a biological target to design and optimize ligands. arxiv.orgresearchgate.net This approach is particularly relevant for designing derivatives of this compound to enhance their affinity and selectivity for a specific target.

SBDD typically involves the following steps:

Target Identification and Validation: Identifying a biologically relevant protein target.

Structure Determination: Obtaining the 3D structure of the target protein, often in complex with a ligand, through experimental methods like X-ray crystallography or NMR spectroscopy.

Computational Analysis: Using molecular modeling software to visualize the binding site and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between the ligand and the protein.

Lead Optimization: Iteratively modifying the chemical structure of the lead compound (such as this compound) to improve its binding affinity and other pharmacological properties based on the structural insights. researchgate.net

In studies involving similar carboximidamide and piperidine scaffolds, SBDD has been successfully employed to develop potent inhibitors for various targets, including kinases and proteases. nih.govmdpi.com For example, molecular docking simulations of piperine-carboximidamide hybrids have provided insights into their potential binding modes within the active sites of EGFR, BRAFV600E, and CDK2. nih.gov

Table 1: Key Interactions in Structure-Based Drug Design of Related Compounds

Compound Class Target Protein Key Interacting Residues (Example) Type of Interaction Reference
Piperine-Carboximidamide Hybrids EGFR Met793 Hydrogen Bond nih.gov
Piperine-Carboximidamide Hybrids BRAFV600E Cys532 Hydrogen Bond nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nanobioletters.comnih.govnih.gov This method is valuable for predicting the activity of novel compounds and for understanding the physicochemical properties that are important for their biological function.

A typical QSAR study involves:

Data Set Preparation: A series of compounds with known biological activities is selected.

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

While a specific QSAR study solely focused on this compound derivatives was not identified, numerous QSAR analyses have been conducted on related piperidine and carboxamide series. nih.govnih.gov These studies have successfully identified key molecular features that govern the compounds' activities against various biological targets. For instance, a computational study on furan-pyrazole piperidine derivatives used 3D and 2D autocorrelation descriptors to establish a QSAR model for their inhibitory activity against Akt1 and cancer cell lines. nih.gov The robustness of such models is typically evaluated by statistical parameters like the correlation coefficient (r²), the leave-one-out cross-validation coefficient (Q²), and the root mean square error (RMSE). nih.gov

Table 2: Statistical Parameters for a Representative QSAR Model of Piperidine Derivatives

Statistical Parameter Value Significance Reference
r² (squared correlation coefficient) 0.742-0.832 Goodness of fit of the model nih.gov
Q²LOO (cross-validated r²) 0.684-0.796 Predictive ability of the model nih.gov
RMSE (Root Mean Square Error) 0.247-0.299 The deviation between predicted and actual values nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations in Vitro / Preclinical Focus

Impact of Substituent Effects on Biological Activity

The biological activity of N'-phenylpiperidine-1-carboximidamide derivatives is profoundly influenced by the nature and position of substituents on both the phenyl and piperidine (B6355638) rings, as well as modifications to the piperidine nitrogen.

The electronic properties of substituents on the phenyl ring play a crucial role in modulating biological activity. Studies on analogous N-phenyl structures have shown that both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly affect ligand-receptor interactions. mdpi.com For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of a cyano (-CN) group, a strong EWG, was found to be critical for inhibitory activity against the FOXM1 protein. mdpi.com This suggests that the electronic effect of the substituent, which alters the electron density of the phenyl ring, is a key determinant of biological function. mdpi.com The combined electronic influence of a halogen at the 4-position and a -CN group at the 2-position was shown to be favorable for activity. mdpi.com

Steric factors also exert a significant influence. The introduction of bulky substituents can cause steric hindrance, leading to a rotation of the phenyl ring out of its preferred planar conformation with the rest of the molecule. mdpi.com This conformational change can alter the way the molecule binds to its target receptor. In some cases, steric parameters have been shown to have a more pronounced effect on antiviral activity than lipophilic or electronic parameters. ubaya.ac.id For example, in a study of N-benzoyl-N'-phenylthiourea compounds, the best predicted antiviral activity was found in a derivative with two chloro substituents on the phenyl ring, highlighting the impact of steric bulk and electronic effects. ubaya.ac.id The interplay between steric and electronic effects is therefore a critical consideration in the design of potent analogues. chemrxiv.orgnih.gov

Modifications to the nitrogen atom within the piperidine ring are a key strategy for fine-tuning the pharmacological profile of this compound analogues. Research on similar phenyl-piperidine scaffolds has demonstrated that the substituent on the piperidine nitrogen can significantly impact receptor affinity and selectivity. For example, in a series of σ1 receptor ligands, 1-methylpiperidines displayed high affinity, whereas derivatives with a proton, a tosyl group, or an ethyl group at this position had considerably lower affinity. nih.gov This indicates that even small alkyl groups can be favorable for binding.

Alkylation and acylation of the piperidine nitrogen have been explored in various contexts. In one instance, N-alkylation or N-acylation of a P2Y14R antagonist containing a phenyl-piperidine moiety resulted in the retention of moderate receptor affinity. nih.gov Similarly, N-alkylation of a benzofuran-2-carboxamide (B1298429) structure that included an N-(3-(piperidin-1-yl)propyl) substituent was a key feature of new selective sigma receptor ligands. nih.gov These findings underscore the importance of the substituent on the piperidine nitrogen for modulating receptor interactions.

Modification on Piperidine NitrogenEffect on Biological ActivityReference Compound Class
Methyl (-CH3)High σ1 receptor affinity4-(2-aminoethyl)piperidines nih.gov
Ethyl (-C2H5)Considerably lower σ1 affinity4-(2-aminoethyl)piperidines nih.gov
Tosyl (-SO2C7H7)Considerably lower σ1 affinity4-(2-aminoethyl)piperidines nih.gov
Acetyl (-COCH3)Retention of moderate P2Y14R affinityPhenyl-piperidine P2Y14R antagonists nih.gov
Alkyl ChainsRetention of moderate P2Y14R affinityPhenyl-piperidine P2Y14R antagonists nih.gov

The geometry of the piperidine ring and the placement of substituents upon it are critical determinants of biological activity. The piperidine ring typically adopts a stable chair conformation. nih.gov Introducing substituents or conformational constraints, such as bridging the ring, can significantly alter receptor affinity and molecular properties.

Studies on bridged piperidine analogues of a P2Y14R antagonist showed that rigidifying the piperidine structure with one- or two-carbon bridges could preserve or even enhance receptor affinity. nih.gov For instance, an enantiomerically pure 2-azanorbornane derivative displayed a threefold higher affinity than the parent, more flexible compound. nih.gov However, these rigidifications generally did not lower lipophilicity unless multiple polar groups were incorporated. nih.gov

The position of substituents on the piperidine ring is also crucial. In a detailed analysis of piperidine-3-carboxamides, a substituent at the 3-position was found to be essential for antiplatelet activity. nih.gov Conversely, substitution at the 2-position or disubstitution at the 3- and 5-positions resulted in a decrease in activity. nih.gov This highlights the specific spatial requirements of the receptor's binding pocket.

Piperidine Ring ModificationImpact on Activity/PropertyReference Compound Class
Bridged Ring (e.g., 2-azanorbornane)Preserved or enhanced receptor affinityPhenyl-piperidine P2Y14R antagonists nih.gov
3-Carboxamide SubstituentNecessary for antiplatelet activityPiperidine-3-carboxamides nih.gov
2-SubstitutionDecline in antiplatelet activityPiperidine-3-carboxamides nih.gov
3,5-DisubstitutionDecline in antiplatelet activityPiperidine-3-carboxamides nih.gov

Correlations Between Structural Features and Potency

A direct correlation exists between specific structural features and the potency of this compound analogues. Stereochemistry, substituent placement, and the nature of appended groups all contribute significantly to the compound's efficacy at its biological target.

For opioid receptor ligands based on an N-phenyl-N-(piperidin-2-yl)propionamide scaffold, the introduction of a hydroxyl group at the 5th position of an attached tetrahydronaphthalene ring resulted in compounds with excellent binding affinities in the low nanomolar range. nih.gov In another series of muscarinic M5 antagonists, compounds featuring a 3-fluoropiperidine (B1141850) core demonstrated exquisite potency (IC50 = 10 nM). nih.gov This indicates that subtle changes, such as the addition of a single fluorine atom, can have a dramatic effect on potency.

The spatial arrangement of functional groups is also a key factor. For certain piperidine-based inhibitors, optimal activity was achieved when two piperidine nitrogen atoms were connected by an aralkyl group, maintaining a separation of approximately 7 Å. nih.gov This suggests a specific pharmacophore model where the distance between key interaction points is critical for potent receptor engagement.

Relationships Between Structure and Selectivity Profiles

Structural modifications not only affect potency but also play a crucial role in determining the selectivity of compounds for different biological targets. By strategically altering the chemical structure, it is possible to enhance binding affinity for a desired receptor while minimizing off-target effects.

In the development of opioid ligands, N-phenyl-N-(piperidin-2-yl)propionamide analogues were found to be highly selective for the µ-opioid receptor over the δ-opioid receptor, with some derivatives achieving a 1000-fold selectivity. nih.gov Similarly, a novel series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives were identified as potent and selective δ-opioid agonists, with the lead compound showing over 258-fold selectivity against the µ-receptor. nih.gov

The substitution pattern on aromatic rings attached to the core structure can also govern selectivity. For a series of sigma receptor ligands, a benzofuran-2-carboxamide derivative with two methoxy (B1213986) substituents at the C-5 and C-6 positions was found to be 19-fold more selective for the sigma-1 receptor subtype over the sigma-2 subtype. nih.gov This demonstrates that tuning the electronic and steric properties of an accessory aromatic group can effectively steer the selectivity profile.

Structure-Metabolic Stability Relationships (In Vitro Preclinical)

Aromatic rings are often susceptible to hydroxylation by cytochrome P450 enzymes. One strategy to improve metabolic stability is to decrease the electron density of the benzene (B151609) ring, which can reduce the rate of aromatic hydroxylation and increase the in vitro microsomal half-life. nih.gov Another common site of metabolism is the position alpha to a heteroatom. Blocking this metabolically labile site, for instance by introducing a methyl group, can prevent oxidation and enhance stability. frontiersin.org

N-methylation of amide bonds is another effective strategy to increase metabolic stability. This modification can protect against enzymatic hydrolysis by peptidases and other enzymes found in liver microsomes. nih.gov For example, in a series of phenylalanine amides, N-methylation was employed to increase stability against peptidase-mediated cleavage. nih.gov Conversely, certain groups can be liabilities; studies have shown that piperazine (B1678402) rings can be susceptible to oxidation followed by dealkylation. frontiersin.org

Structural ModificationEffect on Metabolic Stability (In Vitro)Rationale
Decreasing electron density of phenyl ringIncreased microsomal half-lifeReduced rate of aromatic hydroxylation nih.gov
Blocking labile sites (e.g., α-carbon) with a methyl groupIncreased stabilityPrevents oxidation at that position frontiersin.org
N-methylation of amidesIncreased stabilityProtects against hydrolytic cleavage by peptidases nih.gov
Introduction of ortho-methyl groups on an aromatic ringIncreased stability of adjacent amideProvides steric shielding against metabolic hydrolysis nih.gov

Structural Mechanisms Underlying Activity Switching (e.g., Antagonism to Agonism)

The pharmacological activity of a molecule, whether it acts as an agonist (activates a receptor) or an antagonist (blocks a receptor), is determined by subtle structural features that govern its binding orientation and interaction with the target receptor. For piperidine-based compounds, minor structural modifications can dramatically switch this activity.

A compelling example is found in a series of resolved 3-methyl-3-(m-hydroxyphenyl)piperidines designed as opioid receptor ligands. nih.gov In this series, the stereochemistry at the C3 position of the piperidine ring was a critical determinant of functional activity. Enantiomers, which are mirror images of each other, displayed profoundly different pharmacological profiles despite binding to the same μ-opioid receptor. The (-) enantiomers were identified as pure agonists, producing an analgesic effect. In striking contrast, the (+) enantiomers acted as mixed agonists-antagonists. nih.gov

Furthermore, the nature of the substituent on the piperidine nitrogen (N-substituent) modulated the relative agonist versus antagonist potency. For the (+) enantiomers, varying the N-substituent could fine-tune the balance of agonism and antagonism. The N-phenethyl substituted compound, for instance, was found to be the most potent antagonist in the series. nih.gov These findings led researchers to propose a "bimodal binding" model, where the agonist and antagonist activities are initiated by the compound binding in two different orientations at the μ-receptor site. The specific stereochemistry and N-substituent favor one orientation over the other, thus dictating the ultimate pharmacological effect. nih.gov

These examples demonstrate that for compounds like this compound, several structural elements likely govern the switch between agonism and antagonism:

Stereochemistry: The spatial arrangement of atoms can dictate the binding orientation, favoring an agonist or antagonist conformation.

N-Substituents: The size and nature of groups attached to the piperidine nitrogen can influence binding and modulate the degree of agonist versus antagonist activity.

Guanidine (B92328) Moiety: The position and interactions of the phenylguanidine group are critical and can be a "switchable" element that determines receptor selectivity and function.

Advanced Research Methodologies Applied to Carboximidamide Chemistry

High-Throughput Screening (HTS) for Hit Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large and diverse chemical libraries to identify "hits"—compounds that modulate the activity of a biological target. nuvisan.com Guanidino compounds, of which carboximidamides are a close relative, have been the subject of HTS campaigns due to their ability to mimic the protonated state of arginine and participate in crucial hydrogen bonding interactions with biological targets. nih.govnih.gov

A typical HTS workflow for a compound like N'-phenylpiperidine-1-carboximidamide would involve:

Assay Development: Creating a robust and miniaturized biological assay relevant to a specific disease target.

Library Screening: Testing a large library of compounds, which could include this compound and its analogs, against the assay.

Hit Confirmation and Triage: Validating the initial hits to eliminate false positives and prioritizing the most promising candidates for further investigation.

While general HTS methods for guanidino and ureido compounds have been developed, specific results for this compound are not published. nih.gov

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to HTS. rsc.org This technique involves screening smaller, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. These fragments then serve as starting points for building more potent and selective drug candidates.

Given its structure, this compound could be deconstructed into several fragments for an FBDD campaign:

Piperidine (B6355638) fragment: A common motif in drug discovery, often explored for its favorable pharmacokinetic properties and its ability to serve as a scaffold. rsc.orgwhiterose.ac.uk

Phenyl group: A fundamental aromatic fragment.

Carboximidamide moiety: A key functional group for potential interactions.

The process would involve screening these or similar fragments against a target of interest. Once binding fragments are identified, they can be grown or linked together to generate a larger, more potent molecule, potentially leading to a structure resembling this compound. Although the synthesis of piperidine-based 3D fragments for FBDD has been reported, there is no specific mention of this compound in this context. rsc.orgwhiterose.ac.uk

Rational Design and Lead Optimization Strategies

Rational drug design relies on a deep understanding of the three-dimensional structure of the biological target and its interactions with ligands. nih.gov Had a "hit" compound like this compound been identified through HTS or FBDD, the next phase would be lead optimization. This iterative process involves systematically modifying the chemical structure to improve its potency, selectivity, and pharmacokinetic properties.

Key strategies in the rational design and lead optimization of a phenylpiperidine carboximidamide scaffold could include:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to understand how different chemical modifications affect biological activity. For instance, substituents could be added to the phenyl ring or the piperidine ring to explore electronic and steric effects.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physicochemical properties to improve metabolic stability or other characteristics. nih.gov For example, the carboximidamide group could be replaced with other guanidine (B92328) bioisosteres.

Computational Modeling: Using techniques like molecular docking to predict how analogs will bind to the target protein, thereby guiding the design of new compounds with improved affinity. nih.gov

While rational design approaches have been applied to carboximidamide derivatives and piperidine-containing compounds, there is no specific published research detailing these strategies for this compound. nih.govnih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N'-phenylpiperidine-1-carboximidamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) can facilitate amide bond formation between piperidine intermediates and phenylcarboximidamide precursors. Base catalysts (e.g., diisopropylethylamine) are critical for deprotonation and accelerating reaction kinetics . Reaction temperature (20–60°C) and solvent polarity (e.g., DMF or THF) significantly impact yield, with polar aprotic solvents favoring imidamide formation . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended for isolating the target compound.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR are essential for confirming the piperidine ring conformation and phenyl group substitution patterns. The imidamide NH protons typically appear as broad singlets (δ 6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., calculated for C₁₂H₁₆N₃: 202.13 g/mol) and detect fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is recommended. This technique resolves bond angles and torsional strain in the piperidine ring .

Q. How does the compound’s reactivity with common electrophiles or nucleophiles inform its stability in experimental conditions?

  • Methodological Answer : The imidamide group (-NH-C(=NH)-) is susceptible to hydrolysis under acidic or basic conditions. Stability studies in buffers (pH 4–9) reveal decomposition above pH 8, necessitating neutral storage conditions . Reactivity with aldehydes (e.g., in Schiff base formation) or thiols (e.g., Michael addition) can be leveraged for derivatization but requires inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). To address this:

  • Dose-Response Curves : Perform IC₅₀/EC₅₀ assays across multiple replicates (n ≥ 3) using standardized protocols (e.g., MTT assay for cytotoxicity) .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 models to confirm receptor/enzyme interactions (e.g., acetylcholine receptors suggested in ).
  • Meta-Analysis : Cross-reference data from PubChem, CAS Common Chemistry, and peer-reviewed journals to identify consensus mechanisms .

Q. What strategies are recommended for designing derivatives to enhance the compound’s selectivity for specific biological targets?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify the phenyl group (e.g., para-substitution with electron-withdrawing groups) to alter binding affinity. Computational docking (e.g., AutoDock Vina) predicts interactions with target proteins .
  • Bioisosteric Replacement : Replace the imidamide group with a carboxamide or urea moiety to improve metabolic stability while retaining activity .
  • Pharmacokinetic Profiling : Assess logP (octanol-water partition coefficient) and plasma protein binding to optimize bioavailability .

Q. How should researchers address challenges in crystallizing this compound for structural studies?

  • Methodological Answer :

  • Solvent Screening : Use vapor diffusion with solvents like ethanol/water (7:3) or acetonitrile/dichloromethane mixtures to induce nucleation .
  • Temperature Gradients : Slow cooling (0.1°C/min) from 40°C to 4°C enhances crystal quality.
  • Cryoprotection : Soak crystals in glycerol-containing cryoprotectant (20% v/v) before flash-freezing for X-ray data collection .

Q. What experimental controls are critical when investigating the compound’s role in enzyme inhibition assays?

  • Methodological Answer :

  • Negative Controls : Use vehicle-only (e.g., DMSO) and enzyme-deficient samples to rule out solvent interference or autohydrolysis.
  • Positive Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
  • Time-Course Studies : Monitor activity over 24–72 hours to distinguish reversible vs. irreversible inhibition .

Data Validation and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing and testing this compound?

  • Methodological Answer :

  • Detailed Protocols : Document reaction parameters (e.g., stirring speed, inert gas flow rates) and purification thresholds (e.g., HPLC purity >95%) .
  • Open Data Sharing : Deposit synthetic procedures and spectral data in repositories like Chemotion or RADAR4Chem to facilitate peer validation .
  • Collaborative Verification : Partner with independent labs to replicate key findings, especially bioactivity claims .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.